

# Physicochemical properties and solubility of Clobutinol hydrochloride

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## Compound of Interest

Compound Name: Clobutinol

Cat. No.: B15590322

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of **Clobutinol** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of **Clobutinol** hydrochloride. The information is presented to support research, development, and formulation activities involving this compound. All quantitative data are summarized in tables for clarity, and detailed experimental protocols are provided for key analytical methods.

## Chemical and Physical Properties

**Clobutinol** hydrochloride is the hydrochloride salt of **Clobutinol**, a centrally acting cough suppressant. An understanding of its fundamental physicochemical properties is critical for its formulation and delivery.

Table 1: Core Physicochemical Properties of **Clobutinol** Hydrochloride

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>22</sub> ClNO · HCl
Molecular Weight	307.24 g/mol
Appearance	White or almost white, crystalline powder
Melting Point	Approximately 170 - 174 °C
pKa	9.2
Log P (Octanol/Water)	3.5

## Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. **Clobutinol** hydrochloride exhibits solubility in aqueous and organic solvents.

Table 2: Solubility of **Clobutinol** Hydrochloride

Solvent	Solubility
Water	Soluble
Ethanol (96%)	Freely soluble
Methylene chloride	Freely soluble

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Clobutinol** hydrochloride.

### Determination of Melting Point

The melting point is determined using the capillary method.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small quantity of the finely powdered **Clobutinol** hydrochloride is introduced into a capillary tube, sealed at one end.
- The sample is packed to a height of approximately 3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The temperature is raised at a rate of 1 °C/min near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

## Determination of pKa (Potentiometric Titration)

The pKa is determined by potentiometric titration in an aqueous medium.

- Apparatus: pH meter with a combined glass electrode, burette, magnetic stirrer.
- Procedure:
  - A precisely weighed amount of **Clobutinol** hydrochloride is dissolved in a known volume of purified water.
  - The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
  - The pH of the solution is recorded after each addition of the titrant.
  - A titration curve is generated by plotting the pH versus the volume of NaOH added.
  - The pKa is calculated from the pH at the half-equivalence point.

## Determination of Log P (Shake-Flask Method)

The partition coefficient (Log P) between n-octanol and water is a measure of lipophilicity.

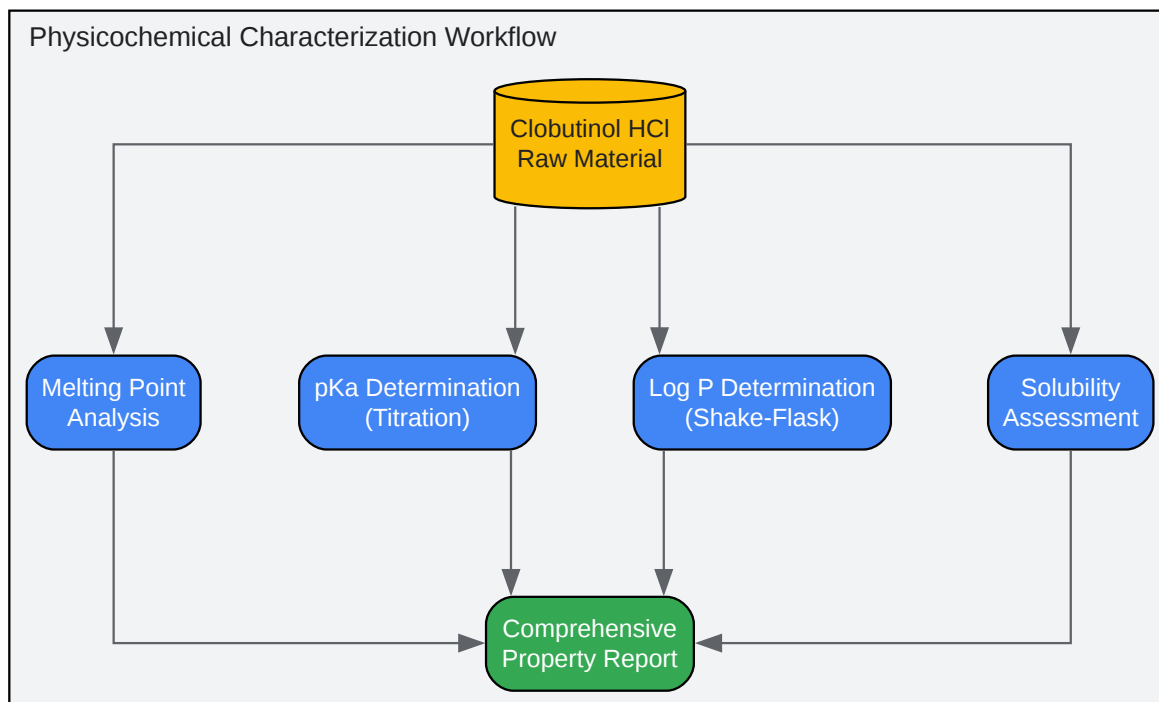
- Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC.
- Procedure:

- n-Octanol and a suitable aqueous buffer (pH 7.4) are mutually saturated by shaking them together for 24 hours.
- A known concentration of **Clobutinol** hydrochloride is prepared in the aqueous buffer.
- Equal volumes of the drug solution and the saturated n-octanol are placed in a separatory funnel.
- The funnel is shaken for a defined period (e.g., 1 hour) to allow for partitioning.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of **Clobutinol** hydrochloride in the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined  $\lambda_{\text{max}}$ ).
- The concentration in the n-octanol phase is calculated by mass balance.
- The partition coefficient,  $P$ , is the ratio of the concentration in n-octanol to the concentration in the aqueous phase.  $\log P$  is the logarithm of this value.

## Visualized Workflows and Relationships

### Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a new batch of **Clobutinol** hydrochloride is outlined below.

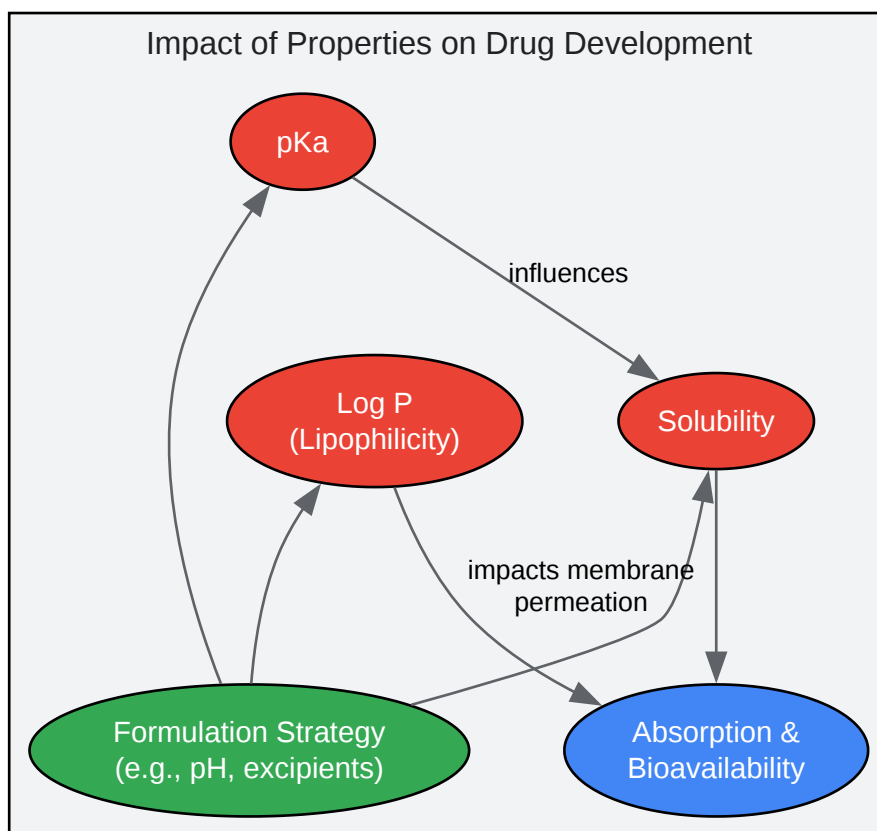


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Caption: A logical workflow for the physicochemical analysis of **Clobutinol** HCl.

## Relationship of Physicochemical Properties to Drug Development

The interplay between these core properties is crucial for formulation and development decisions.



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Caption: Interrelation of key properties in drug development.

- To cite this document: BenchChem. [Physicochemical properties and solubility of Clobutinol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15590322#physicochemical-properties-and-solubility-of-clobutinol-hydrochloride\]](https://www.benchchem.com/product/b15590322#physicochemical-properties-and-solubility-of-clobutinol-hydrochloride)

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